2-Morpholino-5-nitrobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

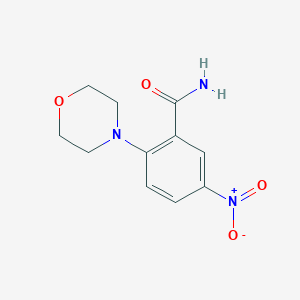

2-Morpholino-5-nitrobenzamide is a chemical compound with the molecular formula C₁₁H₁₃N₃O₄. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a morpholine ring attached to a benzamide structure, with a nitro group at the 5-position of the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-Morpholino-5-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

Similar compounds have been shown to target cox enzymes, which play a crucial role in inflammation .

Mode of Action

Related compounds have been shown to inhibit cox enzymes, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

It is likely that the compound affects the arachidonic acid pathway, given its potential inhibition of cox enzymes .

Pharmacokinetics

Morpholino compounds generally exhibit good bioavailability and stability

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory properties, likely due to their inhibition of cox enzymes .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .

Biochemische Analyse

Biochemical Properties

Morpholino-based compounds have been shown to interact with various enzymes and proteins

Molecular Mechanism

The molecular mechanism of action of 2-Morpholino-5-nitrobenzamide is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro and in vivo studies are needed to elucidate these aspects .

Dosage Effects in Animal Models

The effects of varying dosages of 2-Morpholino-5-nitrobenzamide in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-5-nitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the morpholine group. One common method includes the following steps:

Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Morpholine Introduction: The nitrated benzamide is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to form 2-Morpholino-5-nitrobenzamide.

Industrial Production Methods: Industrial production of 2-Morpholino-5-nitrobenzamide follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Morpholino-5-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

Reduction: 2-Morpholino-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2-Morpholino-5-aminobenzamide: A reduced form of 2-Morpholino-5-nitrobenzamide with an amino group instead of a nitro group.

2-Morpholino-5-chlorobenzamide: A compound with a chlorine atom at the 5-position instead of a nitro group.

Uniqueness: 2-Morpholino-5-nitrobenzamide is unique due to its combination of a nitro group and a morpholine ring, which imparts distinct chemical and biological properties. The nitro group allows for various chemical modifications, while the morpholine ring enhances its solubility and bioavailability.

Biologische Aktivität

2-Morpholino-5-nitrobenzamide is an organic compound recognized for its significant biological activities, particularly in the fields of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

2-Morpholino-5-nitrobenzamide has the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol. Its structure features a morpholine ring and a nitro group at the para position relative to the amide bond, which significantly influences its chemical reactivity and biological activity. The compound appears as a solid with a melting point between 149 °C and 151 °C.

Anticholinesterase Activity

One of the most notable biological activities of 2-Morpholino-5-nitrobenzamide is its anticholinesterase activity. This property is crucial for potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound has shown significant inhibition of acetylcholinesterase (AChE), which is essential for regulating acetylcholine levels in the nervous system .

Table 1: Anticholinesterase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| 2-Morpholino-5-nitrobenzamide | 17.41 ± 0.22 |

| Other compounds (for comparison) | Varies |

The above data indicates that 2-Morpholino-5-nitrobenzamide exhibits competitive inhibition against AChE, making it a candidate for further development as an anti-Alzheimer's agent.

Antioxidant Properties

In addition to its anticholinesterase activity, studies have indicated that 2-Morpholino-5-nitrobenzamide possesses antioxidant properties . This is particularly relevant given the role of oxidative stress in various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals may contribute to its protective effects on neuronal cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of both the morpholine moiety and the nitro group are critical for its biological activity. Variations in these structural components can lead to significant changes in potency and selectivity against various enzymes.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 4-morpholino-2-nitrobenzoate | Methyl ester at ortho position | Enhanced solubility |

| 5-(Morpholin-4-yl)-2-nitrobenzoic acid | Different morpholine substitution | Potentially different biological activities |

| Methyl 3-amino-5-morpholino-2-nitrobenzoate | Amino group substitution at meta position | Altered reactivity |

These comparisons illustrate how structural modifications can impact biological efficacy, highlighting the importance of targeted design in drug development.

Study on Neuroprotective Effects

A case study investigated the neuroprotective effects of 2-Morpholino-5-nitrobenzamide in a mouse model of Alzheimer's disease. The results demonstrated that administration of the compound led to improved cognitive function as measured by performance in maze tests and reduced levels of amyloid-beta plaques in brain tissue samples.

Antimycobacterial Activity

Another study explored the antimycobacterial properties of similar compounds with nitro substitutions. While direct tests on 2-Morpholino-5-nitrobenzamide were limited, related compounds showed promising results against Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy .

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(14(16)17)1-2-10(9)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBIDKVMOLXLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.